4-(4-Iodophenoxy)tetrahydropyran
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Overview
Description
4-(4-Iodophenoxy)tetrahydropyran is a laboratory chemical . It has a molecular formula of C11H13IO2 . It is used in various chemical reactions and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Significant efforts have been made to develop efficient and versatile methods for the synthesis of tetrahydropyran derivatives . The synthesis of these compounds often involves strategies such as hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .Molecular Structure Analysis
The molecular structure of 4-(4-Iodophenoxy)tetrahydropyran includes an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms .Physical And Chemical Properties Analysis
4-(4-Iodophenoxy)tetrahydropyran is a solid substance with a brown appearance . It has a melting point range of 88.5 - 89.5 °C .Scientific Research Applications
Synthesis and Chemistry of Tetrahydropyrans
- Tetrahydropyrans, including compounds related to 4-(4-Iodophenoxy)tetrahydropyran, are used in a range of synthetic chemical reactions. For instance, the synthesis of 4-aminotetrahydropyran scaffolds for drug discovery involves functionalized tetrahydropyran scaffolds prepared using a tethered enol-ether Prins cyclization, which are useful for library synthesis in drug discovery (Nortcliffe et al., 2017).
Methodologies in Organic Chemistry
- Tetrahydropyran derivatives are important in various methodologies within organic chemistry. For instance, the synthesis of tetrahydropyranones via Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes is a notable process, yielding good yields with excellent diastereoselectivity (Bora et al., 2023).
Gas-Phase Pyrolysis Kinetics
- Tetrahydropyran derivatives are studied in the context of gas-phase pyrolysis kinetics. For example, the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers were examined in a static system, revealing insights into the unimolecular pyrolysis mechanism and the influence of electron donating and withdrawing substituents (Álvarez-Aular et al., 2018).
Applications in Natural Product Synthesis
- The synthesis and chemistry of tetrahydropyran derivatives are significant in the context of natural product synthesis. Research in this area includes the exploration of catalytic reaction discovery and development inspired by pyranone natural products, highlighting the versatility of tetrahydropyrans in medicinal chemistry (McDonald & Scheidt, 2015).
Exploration of Reaction Mechanisms
- Studies on 4-tetrahydropyranyl and 4-quinuclidinyl cations, relevant to Prins cyclizations and Cope rearrangements, provide insights into the reaction mechanisms involving tetrahydropyran derivatives. These studies contribute to the understanding of delocalization and bond lengths in these cations, which are critical for synthetic applications (Alder, Harvey, & Oakley, 2002).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
4-(4-iodophenoxy)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUFKWFIWPZFBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640239 |
Source
|
Record name | 4-(4-Iodophenoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodophenoxy)oxane | |
CAS RN |
144808-72-0 |
Source
|
Record name | 4-(4-Iodophenoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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